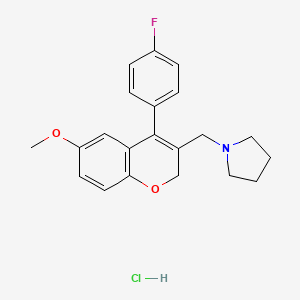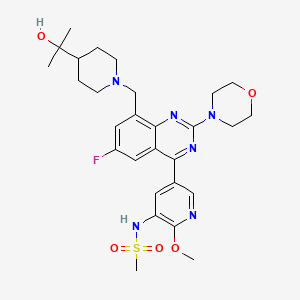
Linperlisib
Übersicht
Beschreibung
Linperlisib ist ein neuartiger, oral verfügbarer, selektiver Inhibitor der Delta-Isoform der Phosphatidylinositol-3-Kinase (PI3Kδ). Es hat eine potenzielle antineoplastische Aktivität gezeigt, insbesondere bei der Behandlung von rezidiviertem und/oder refraktärem peripheren T-Zell-Lymphom und follikulärem Lymphom . This compound wirkt durch Hemmung des PI3K/AKT-Signalwegs, der für Zellproliferation, Überleben und Migration entscheidend ist .
Herstellungsmethoden
Die synthetischen Routen und Reaktionsbedingungen für this compound sind in der öffentlich zugänglichen Literatur nicht umfassend beschrieben. Es ist bekannt, dass this compound oral in einer Dosis von 80 mg täglich in einem 28-Tage-Zyklus verabreicht wird, bis zum Fortschreiten der Krankheit oder unzumutbaren Toxizität . Industrielle Produktionsmethoden für this compound würden wahrscheinlich Standardverfahren der pharmazeutischen Herstellung umfassen, einschließlich chemischer Synthese, Reinigung und Formulierung in orale Darreichungsformen.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for linperlisib are not extensively detailed in publicly available literature. it is known that this compound is administered orally at a dose of 80 mg daily in a 28-day cycle until disease progression or intolerable toxicity occurs . Industrial production methods for this compound would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation into oral dosage forms.
Analyse Chemischer Reaktionen
Linperlisib unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit dem PI3Kδ-Enzym betreffen. Die Verbindung bindet selektiv an PI3Kδ und hemmt es, wodurch die Aktivierung des PI3K/AKT-Signalwegs verhindert wird . Diese Hemmung reduziert die Proliferation, Migration und das Überleben von malignen B-Zell-Leukämie- und Lymphomzellen . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind spezifisch für die biochemische Umgebung im Körper, und die Hauptprodukte, die gebildet werden, sind das gehemmte PI3Kδ-Enzym und nachgeschaltete Auswirkungen auf die Zellsignalwege.
Wissenschaftliche Forschungsanwendungen
Linperlisib wurde ausgiebig auf sein Potenzial zur Behandlung verschiedener Lymphomtypen untersucht, insbesondere rezidiviertem und/oder refraktärem peripheren T-Zell-Lymphom und follikulärem Lymphom . Es hat bei Patienten, die mindestens zwei vorherige systemische Therapien erhalten haben, eine überzeugende klinische Aktivität und eine überschaubare Verträglichkeit gezeigt . Die Fähigkeit von this compound, das Wachstum von PI3K-exprimierenden menschlichen Tumorzellen zu hemmen, wurde sowohl in vitro als auch in vivo nachgewiesen . Darüber hinaus hat this compound in Kombinationstherapien, z. B. mit Gemcitabin und Oxaliplatin, zur Behandlung von rezidiviertem oder refraktärem diffus großzelligem B-Zell-Lymphom vielversprechend gezeigt .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die Delta-Isoform der Phosphatidylinositol-3-Kinase (PI3Kδ) hemmt. Diese Hemmung blockiert die Aktivierung des PI3K/AKT-Signalwegs, der für Zellproliferation, Überleben und Migration unerlässlich ist . Durch die Verhinderung der Aktivierung dieses Weges reduziert this compound die Proliferation, Migration und das Überleben von malignen B-Zell-Leukämie- und Lymphomzellen . Zu den beteiligten molekularen Zielstrukturen und Wegen gehören das PI3Kδ-Enzym und seine nachgeschalteten Signalkomponenten .
Wirkmechanismus
Linperlisib exerts its effects by selectively inhibiting the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). This inhibition blocks the activation of the PI3K/AKT signaling pathway, which is essential for cell proliferation, survival, and migration . By preventing this pathway’s activation, this compound reduces the proliferation, migration, and survival of malignant B-cell leukemia and lymphoma cells . The molecular targets and pathways involved include the PI3Kδ enzyme and its downstream signaling components .
Vergleich Mit ähnlichen Verbindungen
Linperlisib ist unter den PI3K-Inhibitoren einzigartig, da es eine hohe Selektivität für die Delta-Isoform von PI3K aufweist. Im Vergleich zu anderen PI3K-Inhibitoren wie Idelalisib, Duvelisib und Umbralisib weist this compound eine größere Selektivität für PI3Kδ gegenüber PI3Kγ auf . Diese Selektivität kann zu seinem günstigen Sicherheitsprofil und der geringeren Häufigkeit schwerer gastrointestinaler und hepatischer Toxizitäten beitragen, die bei anderen PI3K-Inhibitoren beobachtet wurden . Zu ähnlichen Verbindungen gehören Idelalisib, Duvelisib und Umbralisib, die ebenfalls den PI3K-Weg angreifen, jedoch mit unterschiedlichem Selektivitätsgrad und zugehörigen Toxizitäten .
Eigenschaften
IUPAC Name |
N-[5-[6-fluoro-8-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-2-morpholin-4-ylquinazolin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FN6O5S/c1-28(2,36)20-5-7-34(8-6-20)17-19-13-21(29)15-22-24(31-27(32-25(19)22)35-9-11-40-12-10-35)18-14-23(33-41(4,37)38)26(39-3)30-16-18/h13-16,20,33,36H,5-12,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWKNQGHVMMAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)CC2=C3C(=CC(=C2)F)C(=NC(=N3)N4CCOCC4)C5=CC(=C(N=C5)OC)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FN6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702816-75-8 | |
| Record name | pi3Kdelta-IN-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702816758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linperlisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LINPERLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HYK3CV9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




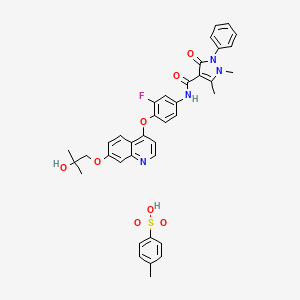
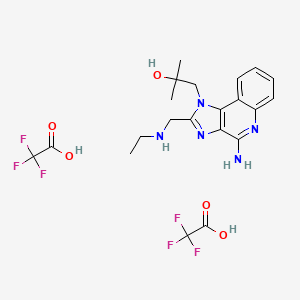
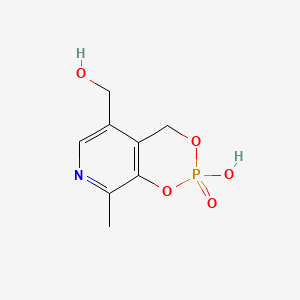
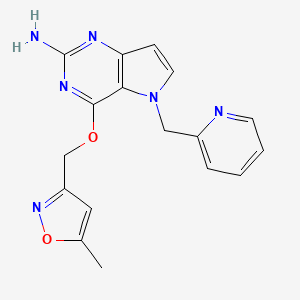
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
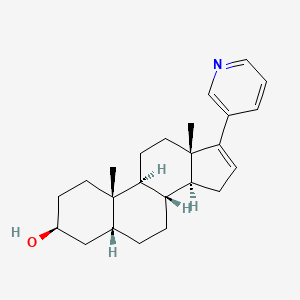
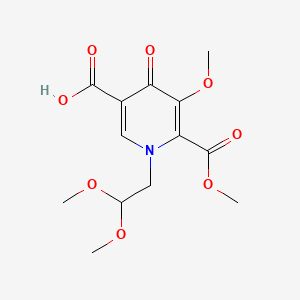
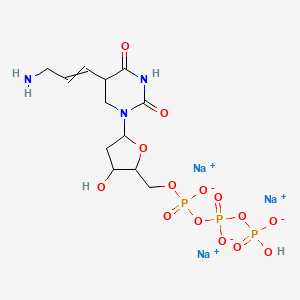
![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)
